n,n,3,4-Tetramethylaniline
Description
Structural and Electronic Characteristics of Methylated Aniline (B41778) Derivatives
The structure of N,N,3,4-Tetramethylaniline features a combination of electron-donating groups attached to the aromatic ring. The dimethylamino group is a strong electron-donating group due to the presence of the nitrogen's lone pair of electrons, which can be delocalized into the benzene (B151609) ring through resonance. Additionally, the two methyl groups at the 3 and 4 positions are also electron-donating, albeit weaker, through an inductive effect.
This combination of electron-donating substituents significantly increases the electron density of the aromatic ring, making it more susceptible to electrophilic aromatic substitution reactions compared to aniline itself. The increased electron density on the nitrogen atom of the dimethylamino group also enhances the basicity of the molecule compared to aniline.
The steric hindrance introduced by the methyl groups, particularly the one at the 3-position, can influence the orientation of the dimethylamino group and, consequently, the extent of resonance with the aromatic ring. In highly substituted anilines, such as N,N,2,6-tetramethylaniline, significant steric hindrance can force the dimethylamino group out of the plane of the benzene ring, which inhibits resonance and can, in some cases, lead to an increase in basicity as the nitrogen's lone pair is more available for protonation. doubtnut.comquora.com While the steric hindrance in this compound is less pronounced than in its 2,6-disubstituted isomer, it is still a factor that can modulate its chemical properties.
Contextualization within Aromatic Amine Research
Aromatic amines are a cornerstone of industrial organic chemistry, serving as precursors to a vast array of products, including dyes, polymers, and pharmaceuticals. wikipedia.org The study of substituted anilines, such as this compound, is pivotal for fine-tuning the chemical and physical properties of these end products.
Research on methylated anilines often focuses on understanding how the number and position of methyl groups affect the reactivity and selectivity of chemical transformations. For instance, the increased electron density in this compound makes it a more reactive nucleophile than aniline in many reactions.
The precursor to this compound, 3,4-xylidine, is a significant compound in its own right, notably as a starting material in the synthesis of riboflavin (B1680620) (vitamin B2). wikipedia.org The N,N-dimethylation of 3,4-xylidine to form the title compound alters its solubility, basicity, and reactivity, opening up different avenues for its application in chemical synthesis. For example, N,N-dimethylated anilines are used as catalysts and intermediates in various organic reactions.
Historical Perspectives on this compound Studies
The history of this compound is intrinsically linked to the development of synthetic methods for its precursor, 3,4-xylidine. Early methods for the synthesis of 3,4-xylidine involved the nitration of o-xylene (B151617) followed by reduction. google.com However, this method often resulted in a mixture of isomers, necessitating tedious separation procedures.
A significant advancement came with the development of methods for the selective synthesis of 3,4-xylidine. One such method involves the catalytic hydrogenation and dechlorination of 3-chloromethyl-4-methylnitrobenzene. google.com Another approach involves the reaction of 4-bromo-o-xylene (B1216868) with ammonia.
The N,N-dimethylation of anilines is a well-established transformation in organic chemistry. Historically, methods such as the Eschweiler-Clarke reaction, which uses formic acid and formaldehyde (B43269), have been employed. More contemporary methods may involve the use of methylating agents like dimethyl sulfate (B86663) or methyl iodide. The synthesis of this compound would typically proceed via the N,N-dimethylation of 3,4-xylidine using one of these established methods. While specific historical studies focusing exclusively on this compound are not widely documented, its synthesis and properties can be understood within the broader historical context of the development of xylidines and N,N-dimethylated aromatic amines.
Interactive Data Tables
Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |
| This compound | 6945-36-4 | C10H15N | 149.23 | Not available | Not available |
| 3,4-Xylidine | 95-64-7 | C8H11N | 121.18 | 226 | 51 |
| N,N,3,5-Tetramethylaniline | 4913-13-7 | C10H15N | 149.23 | 226-228 | Not available |
| N,N,2,6-Tetramethylaniline | 769-06-2 | C10H15N | 149.23 | Not available | Not available |
Structure
3D Structure
Properties
CAS No. |
770-03-6 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
N,N,3,4-tetramethylaniline |
InChI |
InChI=1S/C10H15N/c1-8-5-6-10(11(3)4)7-9(8)2/h5-7H,1-4H3 |
InChI Key |
LKNDYQNNDRTHFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C)C |
Origin of Product |
United States |
Synthetic Methodologies for N,n,3,4 Tetramethylaniline and Analogues
Classical Approaches for N-Methylation of Anilines
Traditional methods for the synthesis of N,N-dimethylated anilines, including N,N,3,4-tetramethylaniline, have been well-established for decades. These approaches often rely on readily available starting materials and straightforward reaction conditions.
Reduction of Nitro-Tetramethylbenzene Precursors
A common strategy involves the nitration of a suitable tetramethylbenzene precursor, followed by the reduction of the resulting nitro group to an amine. For the synthesis of this compound, this would conceptually begin with 1,2,4-trimethylbenzene. Nitration would introduce a nitro group, which could then be reduced to the corresponding aniline (B41778) (3,4,5-trimethylaniline). Subsequent N-methylation would yield the final product.
Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. youtube.com This process typically utilizes a metal catalyst, such as palladium or platinum on a carbon support (Pd/C or Pt/C), and a source of hydrogen gas. rsc.orgnih.gov The reaction is generally efficient and clean, producing water as the primary byproduct. One-pot syntheses have been developed for the direct conversion of nitroaromatics to N,N-dimethylanilines using methanol (B129727) as both a hydrogen source and an alkylating agent over catalysts like Raney-Ni®. rsc.org
N-Alkylation Reactions Utilizing Methanol as Alkylation Reagent
The direct N-alkylation of anilines with methanol represents an atom-economical approach to synthesizing N-methylated anilines. researchgate.netalfa-chemistry.com This method is attractive due to the low cost and renewable nature of methanol. researchgate.net The reaction is typically carried out in the vapor phase at elevated temperatures over a variety of solid acid catalysts, such as γ-alumina, zeolites, and metal oxides. researchgate.netacs.org The industrial production of N,N-dimethylaniline often employs this method. alfa-chemistry.com
The process involves a series of reversible reactions where methanol acts as the methylating agent. alfa-chemistry.com While effective, this method can sometimes lead to a mixture of N-methylated and N,N-dimethylated products, as well as C-alkylation of the aromatic ring at higher temperatures. researchgate.net To enhance selectivity and yield, various catalytic systems have been explored, including those based on ruthenium, iridium, and copper. researchgate.netscite.airsc.orgacs.orgacs.orgrsc.org For instance, cyclometalated ruthenium complexes have been shown to effectively catalyze the methylation of anilines with methanol under milder conditions. rsc.org
Amine Methylation with Specific Reagents (e.g., Iodomethane)
A classic and highly effective method for the N-methylation of amines is the use of an alkylating agent like iodomethane (B122720) (methyl iodide). sci-hub.sewikipedia.org This reaction, often referred to as the Hofmann exhaustive methylation when taken to the quaternary ammonium (B1175870) salt stage, involves the direct reaction of the amine with an excess of iodomethane. libretexts.orgyale.edu The reaction proceeds through successive methylation steps, from the primary or secondary amine to the tertiary amine and potentially to the quaternary ammonium salt. yale.edu
To control the degree of methylation and avoid the formation of quaternary salts, the reaction conditions can be modified. For example, using a base like potassium carbonate can facilitate the reaction. spbu.ru However, a significant drawback of using reagents like iodomethane is their high toxicity and the generation of stoichiometric amounts of salt byproducts. chimia.ch More recent variations have explored the use of solid inorganic bases like lithium nitride (Li3N) or lithium oxide (Li2O) to promote the methylation of less reactive arylamines with [11C]methyl iodide, particularly for applications in radiolabeling. nih.gov
Advanced and Green Synthesis Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. These "green" protocols aim to reduce waste, avoid toxic reagents, and utilize milder reaction conditions.
Direct Reductive N-Methylation using Formic Acid
The Eschweiler-Clarke reaction is a well-established method for the N-methylation of primary and secondary amines using a mixture of formaldehyde (B43269) and formic acid. wikipedia.orgjk-sci.comyoutube.comambeed.com This reaction is a type of reductive amination where formaldehyde provides the methyl group and formic acid acts as the reducing agent. wikipedia.orgorganic-chemistry.org A key advantage of this method is that it cleanly stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts. wikipedia.orgyoutube.com
The reaction typically proceeds by first forming an iminium ion from the amine and formaldehyde, which is then reduced by a hydride transfer from formic acid. jk-sci.com The irreversible loss of carbon dioxide drives the reaction forward. wikipedia.org This method is generally performed in an aqueous solution near boiling point. wikipedia.org While effective, variations of this reaction have been developed using alternative reducing agents like sodium cyanoborohydride. spbu.ruwikipedia.org
Catalyst Systems in N-Methylation (e.g., Transition-Metal-Free Conditions, Inorganic Base Catalysis)
Modern synthetic chemistry has seen the development of various catalytic systems to improve the efficiency and selectivity of N-methylation reactions. A notable advancement is the development of transition-metal-free methylation procedures. One such method utilizes formaldehyde as both the reductant and the carbon source for the N,N-dimethylation of anilines, particularly those with electron-donating substituents. chimia.chnih.govresearchgate.net
Furthermore, the use of simple inorganic bases to catalyze the direct reductive N-methylation of amines has gained traction. nih.gov For instance, protocols using polymethylhydrosiloxane (B1170920) (PMHS) as a non-toxic and stable reducing agent in the presence of an inorganic base and CO2 as a C1 source have been reported. scite.ai Copper-catalyzed protocols have also been established for the reductive methylation of amines using formic acid as the C1 source and phenylsilane (B129415) as the reductant under mild conditions. acs.org These catalytic approaches offer greener alternatives to traditional methods, often proceeding with high efficiency and selectivity under milder conditions.
Data Tables
Table 1: Comparison of Classical N-Methylation Methods
| Method | Reagents | Advantages | Disadvantages |
| Reduction of Nitro Precursors | Nitrating agent, H2, Metal catalyst (e.g., Pd/C) youtube.comrsc.orgnih.gov | Utilizes readily available starting materials. rsc.org | Multi-step process. |
| N-Alkylation with Methanol | Methanol, Solid acid catalyst alfa-chemistry.comresearchgate.netacs.org | Atom-economical, uses inexpensive reagent. researchgate.net | Can lead to product mixtures, requires high temperatures. researchgate.net |
| Methylation with Iodomethane | Iodomethane, Base sci-hub.sewikipedia.orgspbu.ru | Highly effective and direct. sci-hub.se | Toxic reagent, produces salt waste. chimia.ch |
Table 2: Overview of Advanced and Green Synthesis Protocols
| Method | Key Features | Catalyst/Reagents | Benefits |
| Direct Reductive N-Methylation | Eschweiler-Clarke reaction wikipedia.orgjk-sci.comyoutube.com | Formaldehyde, Formic acid | Stops at tertiary amine, avoids quaternary salts. wikipedia.orgyoutube.com |
| Transition-Metal-Free Methylation | Formaldehyde as reductant and carbon source chimia.chnih.govresearchgate.net | Formaldehyde, K2CO3 | Avoids use of metal catalysts. chimia.ch |
| Inorganic Base Catalysis | Utilizes simple inorganic bases nih.govscite.ai | CO2, PMHS, Inorganic base | Green, uses non-toxic reagents. scite.ai |
| Copper-Catalyzed Methylation | Mild reaction conditions acs.org | Formic acid, Phenylsilane, Copper catalyst | Non-noble metal catalyst. acs.org |
Scalability and Industrial Implications of this compound Production
The industrial-scale production of this compound is predicated on cost-effective and efficient methods for synthesizing its precursors, namely 3,4-dimethylaniline (B50824) and an appropriate methylating agent. The processes employed for the large-scale synthesis of analogous compounds like N,N-dimethylaniline offer significant insights into potential industrial routes.
For the N-alkylation step, methanol is the preferred methylating agent in industry over alternatives like methyl iodide or dimethyl sulfate (B86663) due to its lower cost and wider availability. youtube.comalfa-chemistry.com Industrial production of N,N-dimethylaniline from aniline and methanol is typically carried out using either a liquid-phase or a gas-phase process. alfa-chemistry.com
Liquid-Phase Method: This process involves reacting aniline and methanol in an autoclave at high temperatures (e.g., 210-225°C) and pressures (e.g., 3-3.3 MPa) in the presence of a catalyst like sulfuric acid. alfa-chemistry.com While this method can achieve high yields (up to 96% based on aniline), it necessitates the use of corrosion-resistant, high-pressure equipment, which represents a significant capital investment. alfa-chemistry.com
Gas-Phase Method: An alternative involves passing a mixed vapor of aniline and methanol over a solid catalyst at high temperatures (e.g., 320°C) under atmospheric pressure. This method can achieve very high conversion rates (99.5%) and product yields (98%), potentially offering lower equipment costs compared to the high-pressure liquid-phase process. alfa-chemistry.com
For the synthesis of the 3,4-dimethylaniline core, traditional routes starting from o-xylene (B151617) face challenges with isomer separation that can complicate industrial scale-up. google.com More scalable methods have been developed. One patented method describes the ammonolysis of 4-bromo-ortho-xylene at elevated temperature and pressure in the presence of a copper catalyst. google.com This route is advantageous as it produces the desired 3,4-dimethylaniline isomer-free, which is crucial for applications requiring high purity, such as in the synthesis of riboflavin (B1680620). google.com Another scalable method involves the catalytic hydrogenation of 3-chloromethyl-4-methylnitrobenzene. A key innovation in this area is the use of a water-soluble palladium complex catalyst that can be recycled, improving the economic and environmental profile of the process. google.com
The industrial production of this compound would likely integrate these technologies, involving the synthesis of 3,4-dimethylaniline via a regioselective route followed by N-methylation using methanol in a high-throughput continuous (gas-phase) or batch (liquid-phase) reactor system.
The following table outlines key parameters for the industrial production of relevant aniline analogues.
| Product | Method | Reactants | Catalyst | Conditions | Yield/Conversion | Reference |
|---|---|---|---|---|---|---|
| N,N-Dimethylaniline | Liquid-Phase Alkylation | Aniline, Methanol | Sulfuric Acid | 210–215°C, 3–3.3 MPa | 96% | alfa-chemistry.com |
| N,N-Dimethylaniline | Gas-Phase Alkylation | Aniline, Methanol | Sulfate / Glass | 320°C, Atmospheric Pressure | 98% (Yield), 99.5% (Conversion) | alfa-chemistry.com |
| 3,4-Dimethylaniline | Ammonolysis | 4-bromo-ortho-xylene, Ammonia | Copper | ~200°C, 900-1000 psi | 79% | google.com |
| 3,4-Dimethylaniline | Catalytic Hydrogenation | 3-chloromethyl-4-methylnitrobenzene, H₂ | Water-soluble Pd complex | Alkaline two-phase conditions | Not specified, but catalyst is recyclable. | google.com |
Chemical Reactivity and Mechanistic Investigations of N,n,3,4 Tetramethylaniline
Electrophilic Aromatic Substitution Reactions
The aromatic ring of N,N,3,4-tetramethylaniline is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups: the powerful dimethylamino group and two methyl groups.
The dimethylamino group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions. This is due to the ability of the nitrogen's lone pair to donate electron density to the aromatic π-system through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction. The methyl groups at the 3- and 4-positions are also activating groups, albeit weaker than the dimethylamino group, and they further increase the electron density of the ring through an inductive effect.
The directing influence of these groups on incoming electrophiles is synergistic. The powerful ortho, para-directing effect of the dimethylamino group would primarily direct electrophiles to the 2- and 6-positions. The methyl group at position 3 would direct to its ortho (2- and 4-) and para (6-) positions, while the methyl group at position 4 would direct to its ortho (3- and 5-) and para (1- or the position of the dimethylamino group) positions. The combined effect of these groups strongly activates the positions ortho to the dimethylamino group (positions 2 and 6) and the position ortho to the 4-methyl group and meta to the 3-methyl group (position 5). Steric hindrance from the existing methyl groups might influence the regioselectivity of the substitution, potentially favoring the less sterically hindered positions.
Interactive Data Table: Expected Regioselectivity in Electrophilic Aromatic Substitution of this compound
| Position | Activating Groups Influencing Position | Expected Reactivity |
| 2 | ortho to -N(CH₃)₂, ortho to 3-CH₃ | Highly Activated |
| 5 | meta to -N(CH₃)₂, ortho to 4-CH₃, meta to 3-CH₃ | Activated |
| 6 | ortho to -N(CH₃)₂, meta to 4-CH₃, para to 3-CH₃ | Highly Activated |
The nitration of aromatic amines like this compound is a classic example of electrophilic aromatic substitution. However, the reaction conditions significantly impact the outcome. In the presence of a strong acid mixture, such as nitric acid and sulfuric acid, the basic nitrogen atom of the dimethylamino group is protonated to form an anilinium ion [-NH(CH₃)₂⁺].
This protonated group is strongly deactivating and a meta-director due to its electron-withdrawing inductive effect. Consequently, direct nitration of this compound under strongly acidic conditions would be expected to yield a significant amount of the product where the nitro group is introduced at a position meta to the dimethylamino group (position 5). The activating effect of the two methyl groups on the ring would still be present, but the deactivating effect of the anilinium group would dominate the regioselectivity.
A patent describing the nitration of N-alkyl-3,4-xylidines (structurally similar to this compound) indicates that dinitration can be achieved by reacting the xylidine with a large excess of nitric acid at low temperatures, suggesting the high reactivity of the ring even when the amino group is protonated.
Nucleophilic Reactivity Profiles
The lone pair of electrons on the nitrogen atom of the dimethylamino group confers nucleophilic character to this compound.
This compound can act as a nucleophile in substitution reactions, for example, by attacking an electrophilic carbon atom. The nucleophilicity of the nitrogen atom is a key factor in these reactions. This reactivity is analogous to that of other tertiary aromatic amines.
The methyl groups on both the nitrogen atom and the aromatic ring influence the nucleophilicity of the molecule. The two methyl groups on the nitrogen atom increase the electron density on the nitrogen through an inductive effect, making it a stronger nucleophile compared to aniline (B41778). The methyl groups on the aromatic ring also contribute to increasing the electron density of the entire molecule, which can further enhance the nucleophilicity of the nitrogen atom.
However, steric hindrance around the nitrogen atom can also play a role. While the methyl groups on the nitrogen are relatively small, the presence of a methyl group at the 3-position on the ring could introduce some steric hindrance, potentially affecting the rate of reaction with bulky electrophiles.
Oxidation and Reduction Pathways
The dimethylamino group in this compound is susceptible to oxidation. Studies on substituted N,N-dimethylanilines have shown that oxidation can occur via N-demethylation or N-oxide formation. Cytochrome P-450 enzymes, for instance, are known to catalyze the oxidative N-demethylation of N,N-dimethylanilines. The reaction is believed to proceed through an initial electron-transfer step. Another oxidant, dimethyldioxirane, has been shown to oxidize N,N-dimethylanilines to their corresponding N-oxides.
Information regarding the specific reduction pathways of this compound is less documented in readily available literature. In general, the aromatic ring of anilines can be reduced under certain conditions, but this typically requires high pressure and specific catalysts. The dimethylamino group itself is generally stable to reduction. It is plausible that under forcing conditions, the aromatic ring could be hydrogenated.
Advanced Reaction Pathways Involving this compound and its Analogues
Recent research has illuminated the diverse reactivity of this compound and its analogues, particularly in the realm of carbon-hydrogen (C-H) bond activation and functionalization. These advanced synthetic methodologies provide powerful tools for the construction of complex molecular architectures from readily available aniline derivatives.
Palladium-Catalyzed C-H Olefination of Aniline Derivativesresearchgate.netnih.govnih.gov
A significant advancement in the functionalization of aniline derivatives has been the development of a highly para-selective C-H olefination reaction utilizing a palladium catalyst in conjunction with a bidentate S,O-ligand. nih.govnih.govacs.org This catalytic system demonstrates remarkable efficiency and a broad substrate scope, accommodating a variety of aniline derivatives, including tertiary, secondary, and primary anilines. nih.govnih.govacs.org The reaction proceeds under mild conditions and can be performed under aerobic conditions, highlighting its operational simplicity and potential for scalability. nih.govnih.govacs.org
The general scheme for this transformation involves the reaction of an aniline derivative with an olefin in the presence of a palladium acetate (Pd(OAc)₂) catalyst and a specific S,O-ligand, 3-methyl-2-(phenylthio)butanoic acid. researchgate.netacs.org This system has proven to be a significant improvement over previously reported methods, which often required harsh reaction conditions or were limited to unsubstituted tertiary anilines. acs.org
The bidentate S,O-ligand is crucial for the success of this C-H olefination reaction, playing a pivotal role in both the efficiency and the high para-selectivity observed. nih.govacs.orgacs.org The ligand is believed to accelerate the reaction and influence the site-selectivity of the C-H activation process. nih.govacs.org In the absence of the S,O-ligand, the reaction of N,N-dimethylaniline, a close analogue of this compound, shows significantly lower efficiency. acs.org The presence of the S,O-ligand dramatically improves the substrate scope, allowing for the olefination of a wide range of anilines, including those with electron-withdrawing groups. nih.govacs.org
The high para-selectivity is a key feature of this catalytic system. For many aniline derivatives, the olefination occurs almost exclusively at the para position. researchgate.net This selectivity is attributed to the electronic properties of the substrate, with the reaction favoring the most electron-rich position in the arene. nih.govacs.org The S,O-ligand appears to enhance this inherent electronic preference, leading to the observed high regioselectivity. nih.gov
Kinetic isotope effect (KIE) studies are instrumental in elucidating the mechanism of C-H bond activation. The KIE is determined by comparing the reaction rates of a substrate with that of its isotopically labeled counterpart, typically with deuterium replacing hydrogen at the reactive site. pkusz.edu.cnbaranlab.org A primary KIE value greater than one indicates that the C-H bond is broken in the rate-determining step of the reaction. pkusz.edu.cn
In the context of C-H activation reactions, large KIE values are often observed, which can suggest a mechanism involving hydrogen atom transfer or concerted proton-electron transfer. nih.govnih.gov The magnitude of the KIE can provide insights into the transition state geometry and the nature of the C-H bond cleavage. nih.gov For instance, unusually large KIEs can be indicative of quantum mechanical tunneling, where a proton passes through the activation barrier rather than over it. nih.govnih.gov While specific KIE studies on this compound in this particular Pd/S,O-ligand catalyzed olefination were not detailed in the provided context, the general principles of KIE analysis are fundamental to understanding the C-H activation step in such transformations. pkusz.edu.cn
Competition experiments are a valuable tool for assessing the relative reactivity of different substrates and for probing the electronic and steric effects on the reaction. In the context of the palladium-catalyzed C-H olefination, competition reactions between different aniline derivatives would provide insights into the factors governing the reaction rate and selectivity. acs.org
The substrate scope of this Pd/S,O-ligand catalyzed C-H olefination is notably broad. nih.govnih.govacs.org The reaction is not limited to simple tertiary anilines but also accommodates a variety of substitution patterns on the aromatic ring and the nitrogen atom. nih.govnih.gov This includes anilines bearing both electron-donating and electron-withdrawing groups. nih.govacs.org The ability to functionalize a wide array of aniline derivatives underscores the versatility and synthetic utility of this methodology. nih.gov
Table 1: Substrate Scope of Palladium-Catalyzed para-C-H Olefination of Tertiary Aniline Derivatives
| Substrate | Product | Yield (%) | Selectivity (para:other) |
| N,N-Dimethylaniline | para-olefinated N,N-dimethylaniline | 85 | >99:1 |
| N,N-Diethylaniline | para-olefinated N,N-diethylaniline | 81 | >99:1 |
| N,N-Dibenzylaniline | para-olefinated N,N-dibenzylaniline | 73 | >99:1 |
| 1-Phenylpyrrolidine | para-olefinated 1-phenylpyrrolidine | 82 | >99:1 |
| 4-Phenylmorpholine | para-olefinated 4-phenylmorpholine | 65 | 95:5 |
| N-Methyldiphenylamine | para-olefinated N-methyldiphenylamine | 60 | 91:9 |
Data sourced from a study on para-selective C-H olefination of aniline derivatives. nih.gov
Michael Addition Reactions with Related Trimethylanilineswikipedia.orgmasterorganicchemistry.comresearchgate.net
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.orgmasterorganicchemistry.com While traditionally employing enolates as nucleophiles, the scope of this reaction has expanded to include a wider range of donors. researchgate.netorganic-chemistry.org In the context of aniline derivatives, N,N-dialkylanilines can act as homoaromatic C-H nucleophiles in Michael addition reactions, particularly with electron-deficient olefins like nitrostyrenes. researchgate.net
A study has demonstrated the use of iron(III) triflate (Fe(OTf)₃) as an efficient catalyst for the Michael addition of N,N-dialkylanilines to nitrostyrenes under microwave irradiation in solvent-free conditions. researchgate.net This method offers a significant reduction in reaction time compared to previously established procedures. researchgate.net The reaction likely proceeds through the activation of the nitrostyrene by the Lewis acidic iron catalyst, followed by nucleophilic attack from the electron-rich aromatic ring of the N,N-dialkylaniline at the para position.
Table 2: Fe(OTf)₃-Catalyzed Michael Addition of N,N-Dialkylanilines to Nitrostyrenes
| N,N-Dialkylaniline | Nitrostyrene | Product | Yield (%) |
| N,N-dimethylaniline | β-nitrostyrene | para-adduct | 92 |
| N,N-diethylaniline | β-nitrostyrene | para-adduct | 90 |
| N,N-dimethyl-m-toluidine | β-nitrostyrene | para-adduct | 88 |
| N,N-dimethyl-p-toluidine | β-nitrostyrene | ortho-adduct | 85 |
Data represents a selection of results from a study on Fe(OTf)₃ catalyzed Michael additions. researchgate.net
Radical-Mediated C–H Activationnih.govresearchgate.net
Radical-mediated C-H activation presents an alternative and powerful strategy for the functionalization of organic molecules. nih.gov These reactions often proceed through pathways distinct from traditional ionic or organometallic mechanisms, offering complementary reactivity. nih.gov In the case of N,N-dialkylanilines, radical-mediated processes can be initiated through various means, including photoredox catalysis. researchgate.net
One example involves the radical cyclization of N,N-dimethylaniline with N-phenyl maleimide. researchgate.net This transformation is proposed to proceed via a hydrogen atom transfer (HAT) mechanism, where a radical initiator abstracts a hydrogen atom from the methyl group of N,N-dimethylaniline, generating an α-amino radical. researchgate.net This radical intermediate can then undergo further reactions, such as addition to an acceptor molecule.
Another relevant process is the N-demethylation of N,N-dimethylanilines, which can occur through a radical-mediated pathway. researchgate.net For instance, the reaction of N,N-dimethylanilines with nonheme iron(IV)-oxo complexes is proposed to proceed via an electron transfer-proton transfer (ET-PT) mechanism, where the rate-determining step is the proton transfer from the N,N-dimethylaniline radical cation to give an α-aminomethyl radical. researchgate.net This radical can then be further oxidized to an iminium ion, which is subsequently hydrolyzed to yield the N-demethylated product and formaldehyde (B43269). researchgate.net
Proposed Reaction Mechanisms for Derivatives and Analogues
The reactivity of this compound and its analogues is a subject of significant mechanistic investigation. Understanding the pathways through which these compounds react is crucial for the development of new synthetic methodologies. Key areas of study include N-alkylation and palladium-catalyzed C-H functionalization, with proposed mechanisms often involving distinct intermediates and catalytic cycles.
Acetal Intermediate Formation in N-Methylation
The N-methylation of aromatic amines, including derivatives of this compound, can be achieved using various C1 sources like paraformaldehyde or methanol (B129727), often facilitated by a catalyst. acs.orgnih.govnih.gov Mechanistic studies suggest that when using paraformaldehyde, the reaction may proceed through the formation of an acetal intermediate before the C-N bond is formed. acs.org
In a proposed pathway for copper-catalyzed N-methylation, paraformaldehyde, which decomposes to formaldehyde at higher temperatures, reacts with the amine. acs.org A key intermediate in this process is formed, leading to the final N-methylated product. The development of efficient catalysts, such as those based on ruthenium or iridium, allows for the N-methylation of a variety of aniline derivatives using methanol as the C1 source. nih.govnih.govacs.org For instance, aniline derivatives with electron-donating groups in the para position have been shown to be more reactive than aniline itself in certain iridium-catalyzed systems. acs.org
Research has demonstrated the successful N-methylation of various substituted anilines. The following table summarizes the results for the N-methylation of different aniline derivatives using a nitrile-substituted NHC–Ru(II) complex with methanol.
Table 1: N-Methylation of Various Aniline Derivatives with Methanol
| Substrate | Product | Yield (%) |
|---|---|---|
| 4-Methylaniline | 4-Methyl-N-methylaniline | >80 |
| 2-Methylaniline | 2-Methyl-N-methylaniline | 68-80 |
| 2,4-Dimethylaniline | 2,4-Dimethyl-N-methylaniline | 68-80 |
| 2,4,6-Trimethylaniline (B148799) | 2,4,6-Trimethyl-N-methylaniline | 68-80 |
Data sourced from studies on N-methylation catalyzed by nitrile-substituted NHC–Ru(II) complexes. nih.gov
Electrophilic Palladation Mechanisms in C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds in aniline derivatives represents an efficient strategy for molecular synthesis. Palladium-catalyzed C-H functionalization is a prominent method, and for aniline analogues, the mechanism is often proposed to involve electrophilic palladation. nih.govacs.org In this pathway, the palladium catalyst acts as an electrophile, and the C-H bond cleavage is thought to occur via an electrophilic mechanism. nih.gov
The general mechanism can involve several pathways after the initial C-H activation. One common sequence includes:
Amide-directed C-H activation: A directing group on the aniline derivative coordinates to the palladium center.
Oxidation: The resulting palladacycle is oxidized, often from Pd(II) to Pd(IV). nih.gov
Reductive Elimination: A new bond is formed (e.g., C-I or C-O), and the palladium center is reduced back to Pd(II). nih.gov
The specific mechanism, particularly the C-H cleavage step, can be influenced by the ligands attached to the palladium catalyst. acs.org For example, the use of mono-N-protected amino acids as ligands in certain C-H olefination reactions has been shown to accelerate the reaction, suggesting a change in the mechanism of C-H cleavage from electrophilic palladation to a proton abstraction pathway. acs.org
The reaction of N,N-dimethylaniline with ethyl acrylate using a Pd/S,O-ligand catalyst system provides a high yield of the para-olefinated product, demonstrating the utility of this approach. acs.org
Table 2: Palladium-Catalyzed para-Selective C-H Olefination of N,N-Dialkylanilines
| Aniline Derivative | Olefin | Product | Yield (%) |
|---|---|---|---|
| N,N-Diethylaniline | Methyl acrylate | 4a | 96 |
| N,N-Diethylaniline | Cyclohexyl acrylate | 4b | 85 |
| N,N-Diethylaniline | Phenyl acrylate | 4c | 91 |
| N,N-Diethylaniline | Methyl vinyl ketone | 4f | 74 |
Yields determined by 1H NMR analysis of the crude mixture. acs.org
This electrophilic approach allows for the derivatization of a diverse range of heterocyclic and aromatic compounds. nih.gov The process is atom-economical and avoids the need for pre-metalated substrates, making it a valuable tool in synthetic chemistry. nih.gov
Spectroscopic Characterization and Advanced Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for elucidating the molecular structure and dynamics of N,N,3,4-tetramethylaniline. Both carbon-13 and nitrogen-15 (B135050) NMR techniques provide detailed information about the local electronic environments of the constituent atoms.
Carbon-13 NMR spectroscopy provides distinct signals for each unique carbon atom in a molecule, with the chemical shift of each signal being highly sensitive to the local electronic environment. udel.eduhuji.ac.il In this compound, the chemical shifts of the aromatic carbons are influenced by the electron-donating dimethylamino group and the methyl groups on the ring. The carbon atoms directly bonded to the nitrogen and the methyl-substituted carbons exhibit characteristic shifts that aid in their assignment. youtube.comoregonstate.edu The signals for the methyl carbons attached to the nitrogen and the ring also appear in distinct regions of the spectrum. rsc.org
The following table displays typical ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Chemical Shift (ppm) |
| C=C (Aromatic) | 125-170 |
| C-N | 148.74 |
| C-CH₃ | 129.61, 126.32 |
| N-CH₃ | 41.18 |
| Ring-CH₃ | 20.28 |
Data sourced from multiple comparable substituted aniline (B41778) compounds.
Solid-state nitrogen-15 NMR spectroscopy is a sensitive probe of the electronic structure and dynamics at the nitrogen center in N,N-dimethylaniline derivatives. acs.orgwikipedia.org The chemical shift of the nitrogen-15 nucleus is not a single value but a tensor, with components (δ₁₁, δ₂₂, and δ₃₃) that describe the shielding in different directions. acs.orgnih.gov Studies on para-substituted N,N-dimethylanilines have shown that the isotropic chemical shift (the average of the tensor components) decreases as the electron-donating ability of the substituent increases. acs.orgnih.gov This effect is primarily due to changes in the δ₁₁ and δ₃₃ components, while δ₂₂ remains relatively constant. nih.gov
The geometry of the nitrogen atom, specifically its planarity, and the dynamics of nitrogen inversion also influence the ¹⁵N NMR spectrum. acs.org Quantum chemical calculations have indicated that for N,N-dimethylaniline derivatives with nearly planar nitrogen atoms, the effect of nitrogen inversion on the observed chemical shift tensor components is minimal. acs.org The nonplanarity of the dimethylamino group can be investigated through these calculations, providing a deeper understanding of the molecule's three-dimensional structure. acs.org
Vibrational Spectroscopy
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides complementary information to NMR by probing the vibrational modes of the molecule.
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups and elucidating the structure of molecules like this compound. masterorganicchemistry.comresearchgate.net The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrations of its various bonds. The C-H stretching vibrations of the aromatic ring and the methyl groups typically appear in the 2850-3100 cm⁻¹ region. researchgate.net The C-N stretching vibration of the tertiary aromatic amine is also a key diagnostic peak. spectroscopyonline.com
Conjugation between the nitrogen lone pair and the phenyl ring π-electrons significantly influences the IR spectrum. nih.gov In N,N-dimethylaniline, the interaction between the nitrogen lone pair and the ring's pi electrons alters the electron distribution and bond strengths, leading to shifts in the vibrational frequencies of the ring modes. nih.gov The addition of two alkyl groups to the amino group in N,N-dimethylaniline changes the orientation of the nitrogen's pi electrons, affecting the electron-donating nature of the amino substituent. nih.gov
Raman spectroscopy offers advantages for studying certain molecular vibrations and can be enhanced through techniques like time-resolved resonance Raman (TRRR) and surface-enhanced Raman scattering (SERS). rsc.orgrsc.org
Time-resolved resonance Raman (TRRR) spectroscopy is particularly valuable for studying the structure of short-lived reactive intermediates, such as the radical cation of this compound. aip.orgresearchgate.net The radical cation of N,N-dimethylaniline and its derivatives has been investigated using TRRR, revealing a quinoidal-type conformation of the molecular framework that is nearly planar. aip.org The presence of methyl substituents on the phenyl ring helps to stabilize this conformation. aip.org Analysis of the Raman enhancements suggests that the quinoidal character of the radical structure is significantly reduced in the resonant excited state. aip.org The spectra of the N,N-dimethylaniline radical cation show a notable similarity to that of the biphenyl (B1667301) radical cation, indicating a comparable chromophore structure and distortion in the excited state. aip.org This technique has been instrumental in detecting and characterizing the transient N,N-dimethylaniline radical cation, a long-sought-after intermediate in its electrochemical oxidation. nih.gov
Raman Spectroscopy (Time-Resolved Resonance Raman, Surface-Enhanced Raman Scattering (SERS))
Monitoring Redox Processes at Electrode Interfaces
The study of redox processes at electrode interfaces is crucial for understanding the electrochemical behavior of this compound. Techniques such as spectroelectrochemistry, which combines electrochemical methods with spectroscopy, provide real-time insights into the changes occurring at the electrode surface. For instance, in situ Fourier Transform Infrared (FTIR) and Differential Electrochemical Mass Spectroscopy (DEMS) have been effectively used to study the anodic oxidation of similar compounds like N-methylaniline. conicet.gov.ar These methods help in elucidating structural changes during redox switching. conicet.gov.ar
The oxidation of N-substituted anilines often involves the formation of dimers through different coupling mechanisms, such as head-to-tail and tail-to-tail coupling. conicet.gov.ar The electrochemical environment, including the electrode material and the composition of the electrolyte, significantly influences these processes. researchgate.net The use of surface-enhanced Raman scattering (SERS) active electrodes can provide detailed information about the species at the electrode surface without the need for labeling or resonance enhancement. researchgate.netnih.gov
Advanced techniques like operando X-ray Emission Spectroscopy (XES) are also emerging as powerful tools for monitoring redox processes in real-time, offering insights into the changes in the chemical state of active elements during electrochemical reactions. nih.gov These methods are invaluable for understanding the intricate redox chemistry of compounds like this compound at electrode interfaces.
Identification of Transient Soluble Species
The identification of transient soluble species is a key aspect of understanding the reaction mechanisms of this compound during electrochemical processes. Spectroelectrochemical methods are particularly adept at detecting and characterizing these short-lived intermediates. For example, in the study of N-methylaniline oxidation, transient species such as cation radicals and dimers like N,N'-dimethyl-4-aminodiphenylamine (DMADA) and N,N'-dimethylbenzidine (DMBz) have been identified. conicet.gov.ar
Time-resolved Raman spectroscopy, especially when combined with SERS, allows for the real-time identification of transient soluble species at low concentrations near the electrode surface. nih.gov This technique has been successfully applied to study the reversible oxidation of 4,N,N-trimethylaniline (TMA), a structurally related compound, demonstrating its potential for elucidating the electrocatalytic reactions of this compound. nih.gov The ability to monitor these species provides a deeper understanding of the reaction pathways and the factors that influence them.
Ultraviolet-Visible (UV-Vis) Spectroscopy (Conjugation Studies, Energy Gap Determination)
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic structure of conjugated molecules like this compound. The absorption of UV or visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). libretexts.orgyoutube.com The wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals. masterorganicchemistry.com
For conjugated systems, as the extent of conjugation increases, the energy gap between the HOMO and LUMO decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift). libretexts.orgmasterorganicchemistry.comlibretexts.org This principle is crucial for understanding how the structure of this compound, with its substituted aromatic ring, influences its electronic properties. The presence of auxochromic groups, such as the dimethylamino group and methyl groups, can also affect the position and intensity of the absorption bands.
In addition to π-π* transitions, which are characteristic of conjugated systems, n-π* transitions can also occur if non-bonding electrons are present, such as the lone pair on the nitrogen atom. libretexts.org These transitions are typically weaker and occur at longer wavelengths than π-π* transitions. libretexts.org By analyzing the UV-Vis spectrum of this compound, valuable information about its conjugation, electronic transitions, and the energy gap can be determined.
Chromatographic Techniques and Coupled Systems
Chromatographic techniques are indispensable for the separation, identification, and purity assessment of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Validation
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the qualitative and quantitative analysis of volatile compounds like this compound. In GC, the compound is separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the column. epa.govsincerechemical.com The separated components then enter the mass spectrometer, which provides a mass spectrum that can be used for definitive identification by comparing it to a spectral library or a standard. epa.govsincerechemical.com
For purity validation, GC-MS can detect and quantify impurities present in a sample of this compound. The method's high sensitivity and specificity make it ideal for this purpose. researchgate.netresearchgate.net Optimization of parameters such as the type of capillary column and the temperature program is crucial for achieving good separation and accurate results. researchgate.net
Table 1: GC-MS Parameters for Aniline Derivative Analysis
| Parameter | Recommended Condition |
|---|---|
| Column | SE-54 Fused Silica, 30 m x 0.25 mm epa.gov |
| Carrier Gas | Helium epa.gov |
| Detection | Mass Spectrometry (MS) epa.govresearchgate.net |
| Injection Mode | Splitless |
| Temperature Program | Optimized for separation of target analytes epa.gov |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and purity determination of non-volatile or thermally labile compounds. thermofisher.com For this compound, a reversed-phase HPLC method is typically employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com
The purity of this compound can be assessed by analyzing the chromatogram for the presence of any additional peaks, which would indicate impurities. The area of the main peak relative to the total area of all peaks gives a measure of the purity. HPLC methods can be validated for parameters such as linearity, precision, accuracy, and limit of detection (LOD) and quantification (LOQ) to ensure reliable results. ptfarm.pl
Table 2: Typical HPLC Conditions for Aromatic Amine Separation
| Parameter | Condition |
|---|---|
| Column | C18 (Octadecyl) ptfarm.pl |
| Mobile Phase | Acetonitrile/Water with buffer (e.g., phosphate (B84403) or formic acid) sielc.comptfarm.pl |
| Detection | UV at a specific wavelength ptfarm.pl |
| Flow Rate | ~1 mL/min |
| Injection Volume | 10-20 µL |
UPLC-MS for Aromatic Amine Analysis
Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (UPLC-MS) offers significant advantages over conventional HPLC-MS, including higher resolution, faster analysis times, and increased sensitivity. sciex.com This technique is particularly well-suited for the analysis of complex mixtures of aromatic amines. nih.gov
In UPLC-MS, the high separation power of UPLC is combined with the selective and sensitive detection capabilities of MS. nih.gov This allows for the accurate identification and quantification of this compound and other related aromatic amines, even at trace levels. nih.gov The use of tandem mass spectrometry (MS/MS) can further enhance selectivity by monitoring specific precursor-to-product ion transitions. sciex.comnih.gov This methodology is valuable for a wide range of applications, from environmental monitoring to quality control in industrial processes. d-nb.info
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a chemical compound. For a novel or synthesized compound like this compound, this analysis is crucial for verifying its empirical and molecular formula, thereby confirming its identity and purity. The most common method for determining the percentages of carbon (C), hydrogen (H), and nitrogen (N) in organic compounds is combustion analysis.
In this process, a precisely weighed sample of the substance is combusted in an excess of oxygen. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. From the masses of these products, the percentage composition of each element in the original sample can be calculated.
Theoretical Composition
The molecular formula for this compound is C₁₀H₁₅N. Based on the atomic weights of carbon (≈12.011 u), hydrogen (≈1.008 u), and nitrogen (≈14.007 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 149.24 g/mol . nih.govnih.govsigmaaldrich.comnih.gov The expected percentages for each element are presented below.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 10 | 120.11 | 80.48% |
| Hydrogen | H | 1.008 | 15 | 15.12 | 10.13% |
Note: Percentages are calculated based on a total molecular weight of 149.237 u.
Research Findings
In practice, experimental results from elemental analysis are compared against these theoretical values. A close correlation between the experimental and theoretical percentages is a strong indicator of the sample's purity. For publication in peer-reviewed chemical literature, it is a widely accepted standard that experimental elemental analysis values must be within ±0.4% of the calculated theoretical values. nih.gov
While specific research reports detailing the experimental elemental analysis of this compound are not broadly available in surveyed literature, the characterization of any newly synthesized batch of this compound would necessitate such an analysis. The findings would be presented in a format similar to the table below, which serves as a template for reporting such data.
Table 2: Representative Experimental Elemental Analysis Data
| Analysis | Theoretical %C | Found %C | Theoretical %H | Found %H | Theoretical %N | Found %N |
|---|
Note: "Value" indicates where experimentally determined percentages would be reported. The deviation of these found values from the theoretical percentages would be used to assess the purity of the sample.
Theoretical and Computational Chemistry of N,n,3,4 Tetramethylaniline
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are instrumental in understanding the fundamental electronic characteristics of N,N,3,4-tetramethylaniline. These computational approaches allow for the prediction of molecular properties that are often difficult to measure experimentally.
Semi-Empirical (AM1) and Density Functional Theory (DFT) Studies
Computational studies of aniline (B41778) derivatives frequently employ a combination of semi-empirical and Density Functional Theory (DFT) methods to analyze their structure and electronic properties.
Semi-Empirical (AM1) Method: Austin Model 1 (AM1) is a semi-empirical method that simplifies Hartree-Fock theory by using parameters derived from experimental data, offering a computationally cost-effective way to study molecular systems. wikipedia.orguni-muenchen.de It is an improvement upon the MNDO model, designed to reduce the repulsion between atoms at close distances. wikipedia.org AM1 has been successfully used to calculate properties like ionization potentials and bond dissociation enthalpies for aniline-type compounds. researchgate.net While generally providing satisfactory results, it is noted that non-bonded interactions are typically more repulsive in AM1 compared to its successor, PM3. researchgate.net
Density Functional Theory (DFT): DFT has become a standard method for studying aniline derivatives, offering a high level of accuracy. nih.gov The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with basis sets like 6-311++G(d,p). This level of theory has been effectively applied to calculate the optimized geometry, vibrational frequencies, and electronic properties of structurally similar molecules like 3,4-dimethoxyaniline (B48930) and 3,4-dimethylanisole. nih.govresearchgate.net These studies provide a reliable framework for understanding the electronic behavior of the 3,4-dimethyl substitution pattern on the aniline ring.
Analysis of Molecular Orbital Energies (HOMO/LUMO) and Charge Transfer
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and electronic transitions. masterorganicchemistry.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. masterorganicchemistry.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of chemical stability; a smaller gap suggests higher reactivity and polarizability. reddit.com
In molecules like this compound, the HOMO is typically located over the benzene (B151609) ring and the nitrogen atom of the dimethylamino group. The LUMO, conversely, is distributed across the aromatic ring. This distribution facilitates an intramolecular charge transfer from the electron-donating dimethylamino group to the aromatic ring upon electronic excitation. For the related compound 3,4-dimethylanisole, the HOMO-LUMO energy gap calculated at the B3LYP/6-311++G(d,p) level provides insight into this charge transfer character. researchgate.net
Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound (3,4-dimethylanisole) Data serves as an estimate for this compound.
| Parameter | Energy (eV) |
| EHOMO | -5.45 |
| ELUMO | -0.55 |
| Energy Gap (ΔE) | 4.90 |
Source: Adapted from computational studies on 3,4-dimethylanisole. researchgate.net
Dipole Moments, Chemical Hardness, and Softness
Global reactivity descriptors derived from HOMO and LUMO energies, such as dipole moment, chemical hardness, and softness, further characterize the molecule's stability and reactivity.
Chemical Hardness (η) and Softness (S): Chemical hardness and softness are concepts that describe the resistance of a molecule to change its electron configuration. Hardness (η) is defined as half the energy gap between the HOMO and LUMO (η = (ELUMO - EHOMO) / 2). A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. Softness (S) is the reciprocal of hardness (S = 1 / η). Therefore, molecules with a small energy gap are considered "soft" and more reactive.
Table 2: Calculated Global Reactivity Descriptors Conceptual values based on principles of quantum chemistry.
| Parameter | Formula | Significance |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to charge transfer |
| Chemical Softness (S) | 1 / η | Propensity for charge transfer |
Ionization Potential and Local Reactivity Potential (Fukui Indices)
Ionization Potential (IP): The ionization potential is the energy required to remove an electron from a molecule. Within the framework of Koopmans' theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). Semi-empirical methods like AM1 have demonstrated good performance in calculating ionization potentials for various aniline derivatives. researchgate.net
Local Reactivity (Fukui Indices): While global descriptors like hardness provide a general picture of reactivity, Fukui indices offer insight into local reactivity, identifying specific atomic sites within the molecule that are most susceptible to electrophilic, nucleophilic, or radical attack. These indices are calculated from changes in electron density and are a powerful tool in DFT for predicting reaction regioselectivity.
Conformational Analysis and Internal Rotation Dynamics
The three-dimensional structure and flexibility of this compound are largely dictated by the rotational freedom around the C(aromatic)–N bond and the steric interactions of the four methyl groups.
Steric Effects of Methyl Groups on Molecular Conformation
The methyl groups have a profound impact on the molecule's conformation. The two methyl groups on the nitrogen atom and the two on the aromatic ring at positions 3 and 4 introduce significant steric hindrance.
This steric crowding influences the orientation of the dimethylamino group relative to the benzene ring. In N,N-dimethylaniline, there is a balance between the electronic stabilization gained from a planar conformation (which maximizes overlap between the nitrogen lone pair and the ring's π-system) and the steric repulsion between the N-methyl groups and the ortho hydrogen atoms. This typically results in a slightly pyramidalized nitrogen atom and a twisted arrangement of the dimethylamino group.
In this compound, the methyl group at position 3 introduces additional steric strain, which likely forces the dimethylamino group to adopt an even more twisted conformation to minimize repulsive interactions. This twisting reduces the p-π conjugation between the nitrogen lone pair and the aromatic ring. Such steric inhibition of resonance is a well-documented phenomenon in heavily substituted anilines, affecting their electronic properties, such as basicity and dipole moment. stackexchange.com The barrier to rotation around the C-N bond, which can be studied by dynamic NMR spectroscopy, is a key parameter that quantifies this steric effect. montana.eduresearchgate.net
Influence on Nitrogen Hybridization and Electron Density Distribution
The electronic structure of this compound is profoundly influenced by the interplay between the dimethylamino group and the substituted benzene ring. Computationally, the nitrogen atom in the dimethylamino group is characterized by a hybridization state that is intermediate between sp³ and sp², but closely approaching sp² geometry. This near-planar arrangement around the nitrogen allows for effective overlap between the nitrogen's lone pair p-orbital and the π-electron system of the aromatic ring. This p-π conjugation, or resonance, delocalizes the lone pair electrons into the ring, which is a key feature of N,N-dialkylanilines.
Unlike isomers such as N,N,2,6-tetramethylaniline, where steric hindrance from the ortho-methyl groups forces the dimethylamino group to rotate out of the plane of the ring, this compound lacks these ortho substituents. rsc.orgnih.gov The absence of this steric inhibition of resonance allows the nitrogen lone pair to be significantly delocalized. rsc.org This delocalization reduces the electron density on the nitrogen atom itself while increasing it on the aromatic ring, particularly at the ortho and para positions relative to the amino group.
The methyl groups at the 3- and 4-positions on the ring further modify the electron density distribution through their inductive effects. As electron-donating groups, they push additional electron density into the ring, augmenting the effect of the amino group. DFT-based calculations, such as Mulliken population analysis or Quantum Theory of Atoms in Molecules (QTAIM), can precisely map this distribution. tci-thaijo.org These maps typically show a high electron density on the nitrogen atom, though reduced by resonance, and a significant accumulation of negative charge (higher electron density) on the carbon atoms at the ortho (positions 2 and 6) and para (position 1, bearing the amino group) positions of the ring.
Thermodynamic Properties (Entropy, Enthalpy, Gibbs Free Energy)
Quantum chemical methods are frequently employed to calculate the gas-phase enthalpy of formation. libretexts.org Common approaches include:
Atomization Method: The total electronic energy of the optimized molecular structure is calculated at a high level of theory. The enthalpy of formation is then derived by subtracting the sum of the calculated electronic energies of the constituent atoms and adding their experimental enthalpies of formation.
Isodesmic Reactions: This more robust method involves constructing a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides. nih.gov By using known experimental ΔH°f values for the other species in the balanced reaction, the unknown ΔH°f of the target molecule can be calculated with high accuracy, as systematic errors in the computational method tend to cancel out.
Once the enthalpy of formation is known, the Gibbs free energy of formation can be calculated using the fundamental thermodynamic equation:
ΔG°f = ΔH°f - TΔS°
The standard absolute entropy (S°) is determined computationally via statistical thermodynamics. researchgate.net This involves calculating the vibrational frequencies of the molecule from the second derivative of the energy. These frequencies, along with the molecule's rotational constants and molecular mass, are used to compute the translational, rotational, and vibrational contributions to the total entropy. researchgate.net
The following table outlines the general computational approach to determining these properties.
| Thermodynamic Property | Computational Method | Key Inputs |
| Enthalpy of Formation (ΔH°f) | High-level quantum chemical calculations (e.g., G4, CBS-QB3) using methods like isodesmic reactions or atomization schemes. nih.govresearchgate.net | Optimized molecular geometry, electronic energy, experimental ΔH°f of reference compounds. |
| Entropy (S°) | Statistical thermodynamics based on quantum chemical calculations. The total entropy is the sum of translational, rotational, vibrational, and electronic contributions. | Optimized molecular geometry, vibrational frequencies, molecular mass, electronic state degeneracy. |
| Gibbs Free Energy (ΔG°f) | Calculated from the standard enthalpy and entropy of formation at a given temperature (typically 298.15 K) using the equation ΔG°f = ΔH°f - TΔS°. nih.gov | Calculated ΔH°f, calculated S°, and temperature (T). |
Computational Modeling of Reaction Pathways and Energy Barriers
Computational modeling provides a powerful tool for elucidating the complex mechanisms of chemical reactions involving this compound. Density Functional Theory (DFT) is the predominant method used to explore potential energy surfaces (PES) and identify reaction pathways for processes such as oxidation, which is a common reaction for N,N-dimethylanilines. nih.govmdpi.com
The modeling of a reaction pathway, for instance, the N-demethylation via oxidation, typically involves the following steps:
Reactant and Product Optimization: The geometric structures of the reactants (e.g., this compound and an oxidant like a cytochrome P-450 model) and the final products are optimized to find their lowest energy conformations. nih.gov
Transition State (TS) Search: A search is conducted for the transition state structure connecting the reactants and products. A TS is a first-order saddle point on the PES, representing the highest energy point along the minimum energy path. Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method are used for this search.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real (positive) vibrational frequencies, while a true transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate. researchgate.net
Energy Barrier Calculation: The activation energy, or energy barrier, for the reaction is calculated as the difference in energy between the transition state and the reactants.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactant and product, confirming that the located TS correctly connects the intended species.
For this compound, oxidation is believed to proceed via an initial single-electron transfer (SET) from the electron-rich amine to the oxidant, forming a radical cation. nih.gov Subsequent steps can involve proton loss from one of the N-methyl groups, leading to the formation of an iminium cation intermediate and ultimately N-demethylation. mdpi.com Computational modeling can map the energy profile of this entire process, identifying the rate-determining step by finding the highest energy barrier in the pathway. researchgate.net
Molecular Basicity Quantification using Conceptual DFT
The basicity of an amine, quantified by its pKa value, is a direct reflection of the availability of the nitrogen lone pair to accept a proton. Conceptual DFT provides a framework for correlating electronic structure properties with chemical reactivity, including basicity. This approach avoids the computationally expensive task of explicitly modeling the protonation reaction and solvation energies.
Instead of direct calculation, basicity can be predicted by establishing a quantitative relationship between experimental pKa values and calculated DFT descriptors for a series of related compounds. Key descriptors for amine basicity include:
Molecular Electrostatic Potential (MEP): The MEP at the nitrogen nucleus (or the minimum MEP value near the lone pair) is a powerful descriptor. A more negative MEP value indicates a region of greater electron richness, suggesting a stronger attraction for a proton and thus higher basicity.
Natural Atomic Orbital (NAO) Energy: The energy of the nitrogen lone pair orbital, as determined by Natural Bond Orbital (NBO) analysis, can also be correlated with basicity. A higher energy NAO is more readily donated, implying stronger basicity.
Global Reactivity Descriptors: Properties like ionization potential, chemical hardness, and electronegativity can also be incorporated into predictive models. tci-thaijo.org
Studies on a wide range of tertiary anilines have shown a strong linear correlation between these calculated descriptors and experimental pKa values. While data for this compound is not explicitly published, data for structurally similar compounds can be used to illustrate the principle.
The following interactive table presents DFT-calculated descriptors and experimental pKa values for related aniline derivatives, demonstrating the correlations used to predict basicity.
| Compound | Experimental pKa | MEP on N (a.u.) | N Valence NAO Energy (a.u.) |
| N,N,3-Trimethylaniline | 4.66 | -18.375 | -0.681 |
| 4-Ethyl-N,N-dimethylaniline | 4.69 | -18.376 | -0.677 |
| 4-Butyl-N,N-dimethylaniline | 4.62 | -18.376 | -0.677 |
Data sourced from a computational study on molecular basicity. nih.gov
By calculating these descriptors for this compound and fitting them into the established correlation, its pKa value can be accurately estimated. The electron-donating effects of both the 3- and 4-methyl groups are expected to increase the electron density on the nitrogen (making the MEP more negative) compared to N,N-dimethylaniline, thus predicting it to be a slightly stronger base.
Applications in Advanced Materials Science and Catalysis
Plasma Polymerization of N,N,3,5-Tetramethylaniline Thin Films
Plasma polymerization is a technique utilized for creating uniform, defect-free thin films from organic materials. osti.gov This method has been successfully applied to N,N,3,5-tetramethylaniline to produce thin polymeric films with interesting optical and electrical properties. osti.govmdpi.com The resulting films are often pinhole-free, chemically inert, and adhere strongly to various substrates. mdpi.com
Thin films of poly(N,N,3,5-tetramethylaniline) (PPTMA) have been deposited on glass substrates at room temperature. osti.gov The primary method for this deposition is a capacitively coupled plasma polymerization system, which uses N,N,3,5-tetramethylaniline (TMA) as the precursor monomer. osti.gov
Characterization of these films involves several analytical techniques:
Infrared (IR) Spectroscopy: Used to analyze the chemical structure of the resulting polymer. osti.gov
Elemental Analysis: Determines the elemental composition of the films. osti.gov
UV-visible (UV-vis) Spectroscopy: Reveals information about the electronic structure and conjugation within the polymer matrix. osti.gov
These characterization methods have confirmed that the plasma polymerization process results in a polymeric material that retains conjugated pathways within its structure. osti.gov
The optical properties of plasma-polymerized N,N,3,5-tetramethylaniline thin films are a key area of investigation. Analysis using UV-vis spectroscopy indicates the presence of conjugation within the polymer matrix. osti.gov
A crucial optical parameter is the energy gap (Eg), which determines the electronic and optical behavior of a material. scirp.orgmdpi.com For PPTMA thin films, the indirect energy gap has been found to vary between 1.49 eV and 1.86 eV, with the specific value being dependent on the thickness of the film. osti.gov This variation in the energy gap is a common phenomenon in thin films, where film thickness can influence the optical band gap. aaru.edu.jo The presence of an indirect band gap suggests that the material may be suitable for certain optoelectronic applications. scirp.org The decrease in the energy gap with changes in physical parameters like temperature can be attributed to the delocalization of π electrons. sapub.org
| Property | Value | Influencing Factor |
| Indirect Energy Gap | 1.49 - 1.86 eV | Film Thickness |
This interactive table summarizes the key optical property of plasma-polymerized N,N,3,5-tetramethylaniline thin films.
The electrical characteristics of PPTMA thin films have been determined through current density-voltage measurements. osti.gov These studies indicate that the dominant conduction mechanism in these films is Space Charge-Limited Conduction (SCLC). osti.gov
The activation energy, which represents the energy barrier that charge carriers must overcome for conduction, has been calculated for the SCLC region. The films exhibit two distinct activation energies in different temperature ranges:
Lower Temperature Region: 0.21 ± 0.05 eV osti.gov
Higher Temperature Region: 0.93 ± 0.08 eV osti.gov
This behavior suggests the presence of gap states near the valence and conduction bands. osti.gov The activation energy at higher temperatures may correspond to the middle of the energy gap. osti.gov
| Parameter | Value (eV) | Temperature Region |
| Activation Energy | 0.21 ± 0.05 | Lower |
| Activation Energy | 0.93 ± 0.08 | Higher |
This interactive table presents the activation energies for conduction in plasma-polymerized N,N,3,5-tetramethylaniline thin films.
Utilization as a Reagent or Catalyst in Organic Synthesis
Tertiary aromatic amines, such as N,N-dimethylaniline, are widely used in organic synthesis, often acting as catalysts or reaction accelerators. youtube.com Their basicity and nucleophilic character allow them to participate in various reactions.
While direct evidence for the use of N,N,3,4-tetramethylaniline in the polymerization of glycol methacrylate (B99206) is not found in the provided search results, the role of similar tertiary amines in methacrylate polymerization is well-documented. For instance, N,N,N',N'-tetramethylethylenediamine (TMED), a tertiary amine, is used as a catalyst or accelerator in the polymerization of poly(ethylene glycol) methyl ether methacrylate (PEGMEM). nih.gov Tertiary amines can increase the kinetics of the polymerization reaction. nih.gov In many free-radical polymerization systems, particularly those initiated by peroxide systems at room temperature, a tertiary amine acts as a component of the redox initiation system, accelerating the decomposition of the peroxide to generate radicals and initiate polymerization. Given its structural similarity to known accelerators like N,N-dimethylaniline, it is plausible that this compound could function in a similar capacity to promote the polymerization of monomers like glycol methacrylate.
Use in Near-Infrared (NIR)-Activated Charge Transfer Complexes for Photothermal Polymerization
Donor-acceptor systems featuring charge transfer characteristics are crucial for developing near-infrared (NIR) emitting molecules. nih.gov These systems can overcome the energy gap law, which often limits the efficiency of NIR emitters. nih.gov The design of such systems involves creating a charge transfer between donor and acceptor moieties, which can be achieved through-space (TSCT) to minimize issues like red-shifted emissions and large singlet-triplet energy gaps. rsc.org This approach is particularly beneficial for achieving deep-blue and blue emissions. rsc.org
For instance, novel NIR-activatable photosensitizers, such as iridium(III) complexes, have been developed for applications like photodynamic therapy (PDT). rsc.org These complexes can be activated by NIR light, which offers deeper tissue penetration and lower toxicity. rsc.org Similarly, the development of organic near-infrared (NIR) emitting molecules has gained significant attention for their potential in biomedical and quantum technologies. nih.gov
Charge-transfer complexes are formed when an electron donor molecule reacts with an electron acceptor molecule. nih.gov The resulting complex often exhibits a characteristic color, indicating the charge transfer. nih.gov This principle is utilized in various materials, including those for photothermal applications where light energy is converted into heat.
Although not explicitly mentioning this compound, the synthesis of polymers for photothermal therapy highlights the importance of developing new photothermal agents. nih.gov The strategy of polymerizing small molecules is a feasible approach to increase the variety and quantity of materials for such applications. nih.gov Given that N,N-dimethylaniline, a closely related compound, is used in curing acrylic resins, it is plausible that this compound could be explored for similar polymer-based applications. chemicalbook.com
Intermediate in the Synthesis of Dyes, Pigments, and Organic Compounds
Substituted anilines, including N,N-dimethylaniline, are fundamental intermediates in the manufacturing of dyes and pigments. nih.govsciencemadness.orgbritannica.com The historical development of synthetic dyes is closely tied to the chemical modification of aniline (B41778) and its derivatives. britannica.com For example, the reaction of aniline with various reagents led to the discovery of fuchsine and aniline blue. britannica.com It was later discovered that the presence of toluidine (a methylaniline) was necessary for the production of these dyes, highlighting the importance of substituted anilines. britannica.com
N,N-dimethylaniline itself is a key intermediate for producing vanillin, Michler's ketone, and various dyes such as methyl violet. chemicalbook.com The synthesis of many dyes involves the coupling of different aromatic intermediates, and substituted anilines are a critical class of these building blocks. sciencemadness.org The functional groups on the aniline ring, such as the methyl groups in this compound, can influence the color and properties of the final dye. primescholars.com
Beyond dyes, this compound serves as an intermediate in the synthesis of other organic compounds. For instance, it can be a building block for creating more complex molecules with specific functionalities. The synthesis of N-substituted 3,4-diarylpyrroles, which have shown cytotoxic activity, involves the condensation of a phenacyl halide with a primary amine and a phenylacetaldehyde, demonstrating how amine derivatives are used to build complex heterocyclic structures. rsc.org
Applications in Polymer and Resin Production
N,N-dimethylaniline and related compounds are utilized in the production of polymers and resins. chemicalbook.com Specifically, N,N-dimethylaniline is used as a polymerization activator in the curing of acrylic resins, which are widely employed in dental and orthopedic applications for manufacturing prosthetic devices and bone cements. chemicalbook.com
The synthesis of various resins can involve aniline derivatives. For example, a vanillin-based resin for use in composite applications has been developed, showcasing the use of aromatic aldehydes that can be derived from or react with aniline-type compounds. researchgate.net This particular resin, upon curing, forms a hard, transparent thermoset with a high glass transition temperature. researchgate.net
Furthermore, the development of flame-retardant epoxy resins has incorporated aniline derivatives. A novel flame retardant was synthesized using vanillin, 2,4-Diamino-6-phenyl-1,3,5-triazine, and other components, which was then added to an epoxy resin. mdpi.com This demonstrates the role of amine-containing compounds in modifying the properties of polymers to enhance their performance, such as flame retardancy. mdpi.com The use of N,N-dimethylaniline-formaldehyde supported on silica-coated magnetic nanoparticles as a catalyst in chemical reactions also points to the integration of aniline-based polymers in advanced material applications. researchgate.net
Derivatives and Analogues of N,n,3,4 Tetramethylaniline
Synthesis and Characterization of Substituted Aniline (B41778) Derivatives
The synthesis of substituted aniline derivatives often involves methylation or other functionalization of a parent aniline molecule. A notable example is the synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate (B1224126), an analogue of a salt of N,N,3,4-tetramethylaniline. This compound is synthesized through the methylation of 2,4,6-trimethylaniline (B148799). iucr.orgnih.gov
Another related derivative, N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, is prepared in a two-step process. iucr.orgnih.gov The initial step involves a dehydration reaction to form the Schiff base, N-isopropylidene-2,4,6-trimethylaniline. iucr.org This intermediate is then methylated using methyl trifluoromethanesulfonate to yield the final iminium ion. iucr.orgnih.gov
The characterization of these synthesized compounds involves various analytical techniques. For N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, characterization data includes its melting point and spectroscopic details. iucr.org
Table 1: Characterization Data for N,2,4,6-tetramethylanilinium trifluoromethanesulfonate
| Property | Value |
|---|---|
| Melting Point | 429.2–430.5 K |
| IR (ATR) νmax | 3082 cm⁻¹ (N⁺—H stretch), 1610 cm⁻¹ (N⁺—H bend) |
| ¹H-NMR (CD₃CN, 80 MHz) | δ 2.29 (s, 3 H), 2.40 (s, 6 H), 3.02 (t, J = 2.83 Hz, 3 H), 7.04 (s, 1 H) |
| ¹³C{¹H}-NMR (CD₃CN, 80 MHz) | δ 17.24, 20.68, 37.43, 131.50, 131.76, 132.18, 140.84 |
Data sourced from Stewart et al. (2024). iucr.org
Formation and Study of Anilinium Salts and Iminium Ions
The formation of anilinium salts from substituted anilines is a fundamental reaction. As seen in the synthesis of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate, direct methylation of a substituted aniline like 2,4,6-trimethylaniline leads to the corresponding anilinium salt. iucr.orgnih.gov
Iminium ions, on the other hand, are formed from imine precursors. The synthesis of N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate from its imine intermediate via methylation is a clear example of this process. iucr.orgnih.gov The addition of a group to the imine nitrogen results in the formation of the iminium ion. iucr.org Computational studies using density functional theory have been employed to investigate the formation of iminium ions from secondary amines and acrolein, suggesting that the ease of protonation and deprotonation of the amine is a key factor. rsc.org
Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional structure of anilinium salts. The crystal structure of N,2,4,6-tetramethylanilinium trifluoromethanesulfonate reveals significant intermolecular interactions. iucr.orgnih.gov The primary interaction is a strong N—H⋯O hydrogen bond between the ammonium (B1175870) hydrogen atoms and the oxygen atoms of the trifluoromethanesulfonate anions, which creates a one-dimensional chain. iucr.orgnih.gov
Furthermore, the [C₁₀H₁₄NH₂]⁺ cations form dimers where the benzene (B151609) rings engage in π–π interactions with a parallel-displaced geometry. iucr.orgnih.gov In contrast, the cations in the crystal structure of the related N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate also form dimers, but with highly slipped benzene rings. iucr.orgnih.gov The dominant intermolecular forces in the latter are weaker C—H⋯O hydrogen bonds. iucr.orgnih.gov
Table 2: Comparison of π–π Interaction Geometries in Anilinium Salt Dimers
| Compound | Centroid-Centroid Distance (Å) | Interplanar Spacing (Å) | Ring Slippage (Å) |
|---|---|---|---|
| N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | 3.9129 (8) | 3.5156 (5) | 1.718 |
| N-isopropylidene-N,2,4,6-tetramethylanilinium trifluoromethanesulfonate | 4.8937 (8) | 3.3646 (5) | 3.553 |
Coordination Chemistry: Metal Complexes of Aniline Derivatives (e.g., Tricarbonylchromium Complexes)
Aniline derivatives can act as ligands in coordination complexes with transition metals. purdue.edu The complexation of an arene ring to a tricarbonylchromium unit, (arene)Cr(CO)₃, significantly alters the chemical properties of the aromatic ring. wikipedia.orgrsc.org This is due to the electron-withdrawing nature of the Cr(CO)₃ group, which facilitates nucleophilic attack and stabilizes negative charges at the benzylic position. rsc.orguwindsor.ca
The synthesis of tricarbonylchromium complexes with a variety of substituted anilines has been reported. These include complexes of N,N,3-trimethylaniline and N,N,2,4,6-pentamethylaniline. tandfonline.comresearchgate.nettandfonline.com These complexes are typically prepared by heating a solution of chromium hexacarbonyl with the corresponding aniline derivative. wikipedia.org The resulting complexes are characterized by spectroscopic methods such as IR, NMR, and UV. researchgate.nettandfonline.com
Table 3: Examples of Synthesized Tricarbonylchromium Complexes of Aniline Derivatives
| Aniline Ligand |
|---|
| N,N,3-trimethylaniline |
| N,N,2,4,6-pentamethylaniline |
| N-ethyl-2,4,6-trimethylaniline |
| 2,3,5,6-tetramethylaniline |
| 2,5-di-t-butylaniline |
Data sourced from various studies. tandfonline.comresearchgate.nettandfonline.com
Investigation of Reactive Intermediates (e.g., Radical Cations of N,N,3,5-Tetramethylaniline)
The study of reactive intermediates, such as radical cations, provides insight into reaction mechanisms. The radical cation of N,N-dimethylaniline (DMA), DMA•+, has been identified as a short-lived intermediate in its electrochemical oxidation. nih.gov This detection was achieved by coupling desorption electrospray ionization (DESI) mass spectrometry with an electrochemical setup, allowing for the capture of species with microsecond half-lives. nih.gov
N,N,3,5-Tetramethylaniline, an isomer of this compound, has been utilized in studies of rapid quenching of 1,8-dihydroxyanthraquinone. sigmaaldrich.comfishersci.ca It also serves as a catalyst in the polymerization of glycol methacrylate (B99206). sigmaaldrich.comfishersci.ca The investigation of such compounds and their reactive intermediates is crucial for understanding their chemical behavior and potential applications. nih.gov
Table 4: Physical and Chemical Properties of N,N,3,5-Tetramethylaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 4913-13-7 | sigmaaldrich.comsigmaaldrich.com |
| Molecular Formula | C₁₀H₁₅N | fishersci.casigmaaldrich.com |
| Molecular Weight | 149.23 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Form | Liquid | sigmaaldrich.com |
| Boiling Point | 226-228 °C | sigmaaldrich.com |
| Density | 0.913 g/mL at 25 °C | sigmaaldrich.com |
| Refractive Index | n20/D 1.544 | sigmaaldrich.com |
Data sourced from commercial suppliers. sigmaaldrich.comfishersci.casigmaaldrich.com
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Routes and Catalysts
The industrial synthesis of N-alkylated anilines has traditionally relied on methods that often require harsh conditions and may generate significant waste. chemicalbook.com Future research is geared towards developing more efficient, selective, and sustainable synthetic pathways for producing n,n,3,4-Tetramethylaniline and related compounds.
A primary area of investigation is the advancement of catalytic systems. The N-alkylation of amines with alcohols, known as the "borrowing hydrogen" strategy, is a highly atom-economical process that produces water as the only byproduct. rsc.orgrsc.org The development of cost-effective heterogeneous catalysts based on non-precious metals like cobalt is a key objective. rsc.org For instance, supporting a cobalt-bipyridine complex on a metal-organic framework (MOF) has shown significant efficacy for the N-alkylation of aniline (B41778), a methodology that could be adapted for xylidine substrates. rsc.org
Furthermore, the application of photoredox catalysis is a promising frontier. Visible-light-induced, copper-catalyzed N-alkylation presents a valuable alternative to traditional thermal methods, allowing reactions to proceed at room temperature. princeton.edu This approach successfully couples a wide range of N-nucleophiles with various alkyl halides, suggesting its potential applicability for the methylation of 3,4-dimethylaniline (B50824). princeton.edu Another innovative, metal-free approach involves visible-light-induced N-alkylation using ammonium (B1175870) bromide (NH₄Br) as an additive, further enhancing the environmental friendliness of the synthesis. nih.gov
Future research will likely focus on the following areas:
Development of Novel Catalysts: Creating robust, reusable heterogeneous catalysts from earth-abundant metals to improve cost-efficiency and sustainability.
Green Synthetic Methods: Expanding the use of visible-light photoredox catalysis and other metal-free systems to minimize energy consumption and avoid metal contaminants. princeton.edunih.gov
Alternative Precursors: Investigating unconventional synthetic routes, such as the synthesis of substituted anilines from readily available, non-aromatic precursors like cyclohexanones using systems such as Pd/C–ethylene. bohrium.comresearchgate.net
| Catalyst System | Substrates | Key Advantages |
| UiO-67-supported Cobalt MOF | Anilines, Benzyl Alcohol | Heterogeneous, reusable, based on a cost-effective metal. rsc.org |
| Visible-Light Copper Metallaphotoredox | N-nucleophiles, Alkyl Halides | Operates at room temperature, broad substrate scope, overcomes limitations of traditional Sₙ2/Sₙ1 reactions. princeton.edu |
| Visible-Light with NH₄Br | Anilines, 4-hydroxybutan-2-one | Metal-free, ligand-free, and base-free system, making it eco-friendly. nih.gov |
| Pd/C–Ethylene System | Cyclohexanones, Ammonia source | Synthesizes anilines from non-aromatic precursors, offering a novel pathway. bohrium.com |
Advanced Spectroscopic Probes for In-Situ Reaction Monitoring
To optimize the novel synthetic routes discussed above, a deeper understanding of reaction kinetics, mechanisms, and the influence of process parameters is essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing through real-time measurements. mt.com The implementation of advanced spectroscopic probes for in-situ monitoring is a critical future direction for the synthesis of this compound.
In-situ spectroscopy allows for the continuous tracking of reactant consumption, intermediate formation, and product generation without the need for offline sampling, which can be time-consuming and may alter the state of the reaction. spectroscopyonline.com Techniques such as Fourier-transform infrared (FT-IR) and Raman spectroscopy are particularly powerful tools for this purpose. For example, an immersion IR probe can be placed directly into a reactor to monitor the progress of a reaction in real-time. americanpharmaceuticalreview.com Gas chromatography (GC) has also been used to monitor the progress of N-alkylation reactions, providing quantitative data on the composition of the reaction mixture over time. researchgate.net
Future research in this area will concentrate on:
Method Development: Tailoring in-situ spectroscopic methods (FT-IR, Raman, NMR) for monitoring the specific N-methylation of 3,4-dimethylaniline.
Data Analysis: Implementing chemometric and statistical data analysis to build predictive models that correlate spectral data with critical quality attributes of the final product.
Process Control: Integrating real-time data from spectroscopic probes with automated reactor systems to enable precise control over reaction parameters, thereby improving yield, purity, and safety.
Scale-Up: Using the insights gained from in-situ monitoring to facilitate a more robust and reliable scale-up from laboratory to industrial production. spectroscopyonline.com
Further Elucidation of Structure-Reactivity Relationships through Computational Chemistry
Computational chemistry has become an indispensable tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. wikipedia.org By using methods derived from theoretical chemistry, such as Density Functional Theory (DFT), researchers can calculate the structures and properties of molecules like this compound with high accuracy. wikipedia.orgnih.gov
Computational studies can provide deep insights into:
Reactivity Prediction: Using DFT to calculate parameters like HOMO-LUMO gaps, ionization potential, and natural charge on the amino nitrogen to predict the reactivity of this compound in various reactions. acs.orgresearchgate.net
Spectroscopic Properties: Simulating UV-Vis and other spectra to aid in the characterization of the molecule and its reaction products.
Mechanism Elucidation: Modeling reaction pathways and transition states to understand the mechanisms of its synthesis and subsequent transformations, which is crucial for catalyst design and reaction optimization.
| Computational Method | Investigated Property | Significance |
| Density Functional Theory (DFT) | Electronic Structure (HOMO/LUMO energies) | Predicts electronic transitions, reactivity, and potential for semiconducting applications. acs.org |
| Ab initio Calculations | Molecular Geometry (bond lengths, angles) | Correlates substituent positions with structural changes and stability. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of electronic descriptors (e.g., Hammett constants) with toxicity or reactivity | Links fundamental electronic properties to observable chemical or biological activity. nih.gov |
Expanded Applications in Materials Science and Organic Synthesis
While substituted anilines are established intermediates, future research aims to unlock novel applications for this compound in advanced materials and specialized chemical synthesis.
In materials science, aniline derivatives are precursors to polyanilines (PANI), a class of conducting polymers with applications in sensors, actuators, and anti-corrosion coatings. nih.gov The properties of PANI can be tuned by introducing substituents onto the aniline monomer. rsc.org The methyl groups in this compound could enhance the solubility of the resulting polymer in common organic solvents, improving its processability. Furthermore, plasma polymerization of N,N,3,5-tetramethylaniline has been used to create composite thin films with tailored electrical properties, an area that could be explored for the 3,4-isomer. researchgate.net The incorporation of such substituted anilines into polymer backbones containing sulfur has also been shown to create materials with unique optical properties. nih.govacs.org
In organic synthesis, the unique electronic and steric properties of this compound could be harnessed for specific applications. Its nucleophilicity and basicity, modulated by the four methyl groups, could make it a useful catalyst or reagent in certain transformations. As a building block, it can serve as a precursor for more complex molecules in the pharmaceutical and fine chemical industries. rsc.org
Emerging areas for application include:
Conducting Polymers: Synthesis and characterization of polymers derived from this compound to explore their electrical conductivity, solubility, and potential use in electronic devices and chemical sensors. nih.govrsc.org
Advanced Coatings: Investigation of its use as a monomer or additive in developing corrosion-resistant coatings, leveraging the known inhibitory properties of aniline compounds. emerald.com
Specialty Chemicals: Use as a structural motif in the design of novel dyes, agricultural chemicals, or pharmaceutical intermediates where its specific substitution pattern can confer desired properties.
Q & A
Q. What are the established synthetic routes for N,N,3,4-Tetramethylaniline, and how can reaction yields be optimized?
this compound can be synthesized via nitration of 3,4-dimethylaniline derivatives. For example, nitration of 3,5,N,N’-tetramethylaniline in concentrated sulfuric acid with NaNO₂ at 0°C yields nitro-substituted products, followed by neutralization and crystallization . To optimize yields, control reaction temperature (e.g., 0°C during nitration) and use high-purity precursors. Purification via sublimation or recrystallization from solvents like benzene enhances product purity .
Q. What analytical techniques are recommended for characterizing this compound and its derivatives?
Key methods include:
- NMR Spectroscopy : To confirm substitution patterns and methyl group positions .
- Mass Spectrometry (MS) : For molecular weight validation and structural elucidation .
- Chromatography (HPLC/GC) : To assess purity and detect byproducts .
- X-ray Crystallography : For crystal structure determination of derivatives, such as trifluoromethanesulfonate salts .
Q. What safety protocols are critical when handling this compound in the lab?
- PPE : Wear chemical-resistant gloves (EN 374 standard), safety goggles (EN 166/NIOSH), and flame-resistant lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols .
- Spill Management : Collect spills in sealed containers, avoid water contact to prevent environmental contamination, and neutralize acidic residues with NH₃ .
Q. What are the key physicochemical properties of this compound?
| Property | Value | Source |
|---|---|---|
| Density | 0.946 g/cm³ | |
| Boiling Point | 236.8°C at 760 mmHg | |
| Solubility | Low in water; soluble in benzene, ethanol |
Advanced Research Questions
Q. How does this compound perform in catalytic C−H functionalization reactions?
In B(C₆F₅)₃-catalyzed C−H alkylation, this compound acts as a hindered amine substrate, enabling Mannich-type adduct formation with silicon enolates. Steric effects from the 3,4-dimethyl groups enhance reaction efficiency (e.g., 78% yield for 1f in optimized conditions) . Adjusting substituents (e.g., electron-donating methoxy groups) can further modulate reactivity .
Q. What role does this compound play in photophysical studies of nitroaromatic compounds?
Derivatives like p-nitro-N,N,3,4-tetramethylaniline exhibit unique excited-state behaviors due to steric and electronic effects. Luminescence measurements using spectrofluorimeters (e.g., Jasny-type) reveal solvent-dependent emission properties, critical for designing fluorescent probes .
Q. How can computational modeling resolve contradictions in experimental data for this compound-based reactions?
Discrepancies in reaction yields or regioselectivity can arise from steric hindrance or electronic effects. Density Functional Theory (DFT) simulations can predict transition states and optimize reaction pathways. For example, modeling the B(C₆F₅)₃-catalyzed mechanism clarifies why ortho-disubstituted anilines (e.g., 1f) outperform less hindered analogs .
Q. What strategies improve the stability of this compound derivatives under oxidative conditions?
- Derivatization : Convert reactive amino groups into stable salts (e.g., trifluoromethanesulfonate) .
- Storage : Keep derivatives in anhydrous, oxygen-free environments at -20°C .
- Additives : Use radical scavengers (e.g., BHT) to prevent degradation during long-term storage .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported boiling points or solubility data?
Cross-validate measurements using standardized methods (e.g., ASTM distillation for boiling points). For example, discrepancies in boiling points (e.g., 233°C vs. 236.8°C) may stem from impurities or calibration errors in equipment . Always report experimental conditions (e.g., pressure, purity grade) alongside data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
